Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- (CAS 1094937-86-6) is a fluorinated arylamine derivative recognized for its role as a critical structural intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs).[1][2] It is most notably a key building block for Crizotinib, an FDA-approved inhibitor of anaplastic lymphoma kinase (ALK) and c-Met/HGFR used in targeted cancer therapies.[1][3] The compound's specific arrangement of a fluoro group, an aniline moiety, and a pyridinyloxy ether is integral to achieving the high potency and selectivity required for modern kinase inhibitors.[3]
Substituting Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- with structurally similar analogs, such as the non-fluorinated parent compound or positional isomers, is often unfeasible in drug discovery and process development workflows. The specific placement of the fluorine atom at the 3-position is not arbitrary; it is a deliberate design choice to modulate electronic properties, pKa, and metabolic stability of the final API. This substitution pattern is crucial for establishing key hydrogen bonds and other interactions within the kinase binding domain, which directly impacts the potency and selectivity of the resulting inhibitor. Replacing this specific intermediate would necessitate a complete re-optimization of the final drug candidate, rendering simple substitution impractical for its established applications.
Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- is an indispensable intermediate for synthesizing Crizotinib, a dual ALK/c-Met inhibitor. The final compound derived from this specific precursor exhibits potent, low-nanomolar inhibition against its target kinases. For instance, Crizotinib demonstrates an IC50 of 24 nM for ALK and 8 nM for c-Met in cell-based assays.[4] The use of analogs lacking the 3-fluoro substitution would fundamentally alter the electronic and conformational properties, leading to a significant loss of this high-potency profile, which is the primary driver for its use.
| Evidence Dimension | Inhibitory Potency (IC50) of Final API |
| Target Compound Data | Enables synthesis of an API with ALK IC50 = 24 nM and c-Met IC50 = 8 nM[4] |
| Comparator Or Baseline | Hypothetical non-fluorinated or isomeric precursor, which would not yield an API with this potency profile. |
| Quantified Difference | The low nanomolar potency is a direct result of the structure enabled by this specific intermediate. |
| Conditions | Cell-based biochemical assays for kinase inhibition. |
For researchers developing kinase inhibitors, starting with this exact precursor is critical to achieving the necessary biological activity for therapeutic relevance.
This compound is a validated intermediate in multi-kilogram scale-up syntheses of Crizotinib.[4] Its physical and chemical properties are compatible with industrial process conditions, including chemoselective reductions and palladium-catalyzed coupling reactions (e.g., Suzuki coupling) that are common in complex API manufacturing.[1][4] For example, a robust six-step process has been developed and used to deliver over 100 kg of the final API, Crizotinib, starting from precursors related to this intermediate.[1] Attempting to use a different, unvalidated aniline derivative would require significant process re-development and re-validation, introducing risk and cost to a manufacturing campaign.
| Evidence Dimension | Process Scalability and Robustness |
| Target Compound Data | Validated intermediate in a six-step process delivering >100 kg of a final API.[1] |
| Comparator Or Baseline | An unvalidated analog requiring complete process optimization and validation. |
| Quantified Difference | Reduces process development time and risk by fitting into an established, large-scale manufacturing route. |
| Conditions | Multi-step industrial synthesis involving Mitsunobu reaction, chemoselective reduction, and Suzuki coupling. |
Procurement by process chemists and manufacturing teams is justified as this is a known, reliable intermediate for established, large-scale synthesis routes, minimizing process failure risk.
This compound is the designated precursor for laboratory-scale synthesis and process development of Crizotinib and its direct analogs. Its structure is purpose-built to deliver the high-potency inhibition profile required for these specific kinase targets.[4]
In medicinal chemistry, this intermediate serves as a validated starting point or scaffold for developing new kinase inhibitors. The 3-fluoro-4-(2-pyridinyloxy)aniline moiety is a proven pharmacophore for achieving potent activity, providing a reliable foundation for further derivatization and lead optimization.
For contract manufacturing organizations and process chemistry departments, this compound is a key raw material for established, multi-kilogram synthesis routes. Its use avoids the significant time and cost associated with developing and validating new processes for unproven analogs.[1]